molecular formula C9H6N2O4 B1437914 6-(Furan-2-yl)-2-hydroxypyrimidine-4-carboxylic acid CAS No. 1010897-15-0

6-(Furan-2-yl)-2-hydroxypyrimidine-4-carboxylic acid

Cat. No.: B1437914
CAS No.: 1010897-15-0
M. Wt: 206.15 g/mol
InChI Key: GRYFKAGDKXHBDM-UHFFFAOYSA-N
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Description

6-(Furan-2-yl)-2-hydroxypyrimidine-4-carboxylic acid is a heterocyclic compound that features both furan and pyrimidine rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both furan and pyrimidine moieties in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Furan-2-yl)-2-hydroxypyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carbaldehyde with appropriate pyrimidine precursors under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-(Furan-2-yl)-2-hydroxypyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups into the pyrimidine ring .

Scientific Research Applications

6-(Furan-2-yl)-2-hydroxypyrimidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism by which 6-(Furan-2-yl)-2-hydroxypyrimidine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. The furan and pyrimidine rings can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: Shares the furan ring but lacks the pyrimidine moiety.

    2-Hydroxypyrimidine-4-carboxylic acid: Contains the pyrimidine ring but lacks the furan moiety.

Uniqueness

6-(Furan-2-yl)-2-hydroxypyrimidine-4-carboxylic acid is unique due to the combination of furan and pyrimidine rings in its structure. This dual functionality imparts distinct chemical and biological properties that are not observed in compounds containing only one of these rings .

Properties

IUPAC Name

6-(furan-2-yl)-2-oxo-1H-pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c12-8(13)6-4-5(10-9(14)11-6)7-2-1-3-15-7/h1-4H,(H,12,13)(H,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRYFKAGDKXHBDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NC(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Furan-2-yl)-2-hydroxypyrimidine-4-carboxylic acid
Reactant of Route 2
6-(Furan-2-yl)-2-hydroxypyrimidine-4-carboxylic acid
Reactant of Route 3
6-(Furan-2-yl)-2-hydroxypyrimidine-4-carboxylic acid
Reactant of Route 4
6-(Furan-2-yl)-2-hydroxypyrimidine-4-carboxylic acid
Reactant of Route 5
6-(Furan-2-yl)-2-hydroxypyrimidine-4-carboxylic acid
Reactant of Route 6
6-(Furan-2-yl)-2-hydroxypyrimidine-4-carboxylic acid

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